2-(Dicyclohexylamino)ethanol

Description

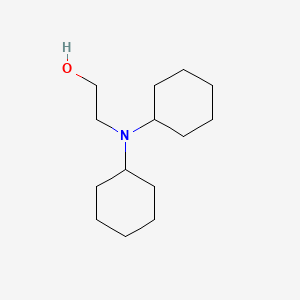

Structure

3D Structure

Properties

IUPAC Name |

2-(dicyclohexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14,16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTGNYZQUXACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCO)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063500 | |

| Record name | Ethanol, 2-(dicyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4500-31-6 | |

| Record name | 2-(Dicyclohexylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(dicyclohexylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dicyclohexylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(dicyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dicyclohexylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Aspects of 2 Dicyclohexylamino Ethanol and Its Derivatives

Methodologies for the Synthesis of Tertiary Amino Alcohols

The synthesis of tertiary amino alcohols like 2-(Dicyclohexylamino)ethanol can be achieved through several established methodologies. These generally involve the formation of the carbon-nitrogen bond to create the tertiary amine, often through amination or reductive processes.

Strategies Involving Amination Reactions

Amination reactions provide a direct route to tertiary amino alcohols. A prominent strategy involves the reaction of a secondary amine with an epoxide. For the synthesis of this compound, this involves the nucleophilic attack of dicyclohexylamine (B1670486) on ethylene (B1197577) oxide. The lone pair of the secondary amine opens the strained epoxide ring, resulting in the formation of the target amino alcohol. This reaction is analogous to the industrial synthesis of other amino alcohols, such as 2-[2-(Dimethylamino)ethoxy]ethanol, which is produced by reacting dimethylamine (B145610) with ethylene oxide. wikipedia.org

Another approach is the N-alkylation of amines with alcohols, which can be facilitated by various catalysts. organic-chemistry.org For instance, a secondary amine like dicyclohexylamine could be reacted with a 2-haloethanol, such as 2-chloroethanol, to form the tertiary amino alcohol.

Reductive Synthesis Approaches

Reductive amination is a powerful and widely used method for synthesizing amines, including tertiary amino alcohols. youtube.comlibretexts.orgyoutube.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. youtube.comyoutube.com To synthesize this compound, one could envision the reductive amination of cyclohexanone (B45756) with 2-aminoethanol, followed by N-alkylation with a cyclohexyl group, or more directly, the reductive amination of a suitable aldehyde with dicyclohexylamine.

The reaction can often be performed in a one-pot procedure using a reducing agent that is selective for the iminium ion over the initial carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN). youtube.comyoutube.com The general mechanism involves the formation of an iminium ion from the carbonyl and the amine under slightly acidic conditions, which is then reduced by the hydride reagent. youtube.com Heterogeneous catalysts, such as ruthenium or palladium-based systems, are also employed for the reductive amination of carbonyls with amines in the presence of hydrogen gas. wikipedia.orgnih.gov

| Synthetic Method | Reactants | General Conditions | Product |

| Epoxide Ring-Opening | Dicyclohexylamine, Ethylene Oxide | Typically requires heat and pressure | This compound |

| Reductive Amination | Cyclohexanone, 2-Aminoethanol | 1. Imine formation 2. Reduction (e.g., NaBH₃CN, H₂/catalyst) | Intermediate secondary amine, then N-alkylation |

| N-Alkylation | Dicyclohexylamine, 2-Haloethanol | Base, suitable solvent | This compound |

Chemical Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle that can undergo a range of chemical transformations, allowing for the synthesis of diverse derivatives. google.com These reactions primarily include esterification, etherification, oxidation, and dehydration.

Esterification and Etherification Reactions

Esterification: The primary alcohol of this compound can be readily converted into an ester. This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. chemguide.co.ukmsu.edu The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive it towards the ester product, water is often removed as it is formed. masterorganicchemistry.com A more reactive approach involves using an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to neutralize the HCl or carboxylic acid byproduct. semanticscholar.org Kinetic studies on the esterification of similar N,N-dialkylamino alcohols have shown that the reaction can be influenced by intramolecular hydrogen bonding, which can activate the carboxylic acid. researchgate.net

Etherification: The hydroxyl group can also be converted to an ether. The Williamson ether synthesis is a classic method where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | Ester |

| Acylation | Acyl Chloride or Anhydride | Base (e.g., Pyridine, DMAP) | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | - | Ether |

Oxidation-Reduction Chemistry of the Alcohol Functional Group

The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄, also known as the Jones reagent), will typically oxidize a primary alcohol directly to a carboxylic acid. khanacademy.orgkhanacademy.orgmasterorganicchemistry.com

To stop the oxidation at the aldehyde stage, milder and more selective reagents are required. organic-chemistry.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a well-established method for this transformation. organic-chemistry.org Another common reagent is pyridinium (B92312) chlorochromate (PCC). semanticscholar.org These milder conditions prevent the over-oxidation to the carboxylic acid that is often seen with stronger, aqueous-based oxidants. organic-chemistry.org Tertiary alcohols, in contrast, are resistant to oxidation under typical conditions. libretexts.org

| Oxidizing Agent | Typical Conditions | Product | | :--- | :--- | :--- | :--- | | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid | | Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | Carboxylic Acid | | Pyridinium Chlorochromate (PCC) | Dichloromethane | Aldehyde | | Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C), Triethylamine | Aldehyde |

Dehydration Processes and Alkene Formation Mechanisms

The dehydration of alcohols is a method for synthesizing alkenes through an elimination reaction. libretexts.org This process involves the removal of the hydroxyl group and a proton from an adjacent carbon atom to form a carbon-carbon double bond. libretexts.org The reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid or phosphoric acid, and requires heat. libretexts.orgyoutube.comchemguide.co.uk

The mechanism of dehydration depends on the structure of the alcohol. libretexts.org For secondary and tertiary alcohols, the reaction generally proceeds through an E1 mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a carbocation intermediate. A base (like water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form the alkene. The dehydration of 2-methylcyclohexanol (B165396) is a classic example of an E1 reaction that produces a mixture of alkene products. youtube.com

For primary alcohols like this compound, the formation of a primary carbocation is highly unfavorable. libretexts.org Therefore, the dehydration is more likely to proceed via an E2 mechanism. In this concerted pathway, a base removes a proton from the β-carbon at the same time as the protonated hydroxyl group departs. libretexts.org

The conditions of the dehydration reaction, such as temperature and acid concentration, can be controlled to favor either intramolecular dehydration (alkene formation) or intermolecular dehydration, which results in the formation of an ether. libretexts.org

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom in this compound makes it a nucleophile and a base, allowing it to undergo reactions such as N-alkylation and salt formation.

N-Alkylation Reactions

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt is known as the Menschutkin reaction. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For this compound, the significant steric hindrance posed by the two cyclohexyl groups surrounding the nitrogen atom is expected to decrease the rate of N-alkylation compared to less hindered tertiary amines.

The general scheme for the N-alkylation of this compound involves the attack of the nitrogen atom on the electrophilic carbon of an alkylating agent, such as an alkyl halide. This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium cation, with the halide as the counter-ion.

Common alkylating agents used in such reactions include methyl iodide, benzyl (B1604629) bromide, and dimethyl sulfate. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.

While specific studies detailing the N-alkylation of this compound are not prevalent in readily available literature, the principles of the Menschutkin reaction provide a clear theoretical basis for its quaternization. The reaction would yield a quaternary ammonium salt, for example, N-benzyl-N,N-dicyclohexyl-2-hydroxyethylammonium bromide when using benzyl bromide as the alkylating agent. researchgate.net

Table 1: Potential N-Alkylation Reactions of this compound

| Alkylating Agent | Expected Product |

| Methyl Iodide | N,N-Dicyclohexyl-2-hydroxy-N-methylethanaminium iodide |

| Benzyl Bromide | N-Benzyl-N,N-dicyclohexyl-2-hydroxyethanaminium bromide |

| Ethyl Sulfate | N,N-Dicyclohexyl-N-ethyl-2-hydroxyethanaminium ethyl sulfate |

This table represents theoretically expected products based on general chemical principles.

Formation of Amine Salts and Related Adducts

As a tertiary amine, this compound readily reacts with both inorganic and organic acids to form amine salts. In this acid-base reaction, the nitrogen atom is protonated by the acid, forming an ammonium cation, with the conjugate base of the acid as the anion.

For instance, the reaction with hydrochloric acid (HCl) yields this compound hydrochloride. researchgate.net Such salts often exhibit increased water solubility and crystallinity compared to the free base. The preparation typically involves dissolving the amine in a suitable solvent and adding the acid, followed by isolation of the precipitated salt. chemrxiv.org

Similarly, reaction with carboxylic acids would result in the formation of the corresponding carboxylate salts. For example, reacting this compound with acetic acid would yield 2-(dicyclohexylammonio)ethyl acetate.

Beyond simple salt formation, the lone pair on the nitrogen and the oxygen of the hydroxyl group can also coordinate with metal ions to form metal complexes or adducts. While specific research on this compound as a ligand is limited, analogous amino alcohols are known to form stable complexes with a variety of metal ions, acting as bidentate or monodentate ligands.

Table 2: Examples of Salt and Adduct Formation

| Reactant | Product Type | Expected Product Name |

| Hydrochloric Acid | Amine Salt | 2-(Dicyclohexylammonio)ethanol chloride |

| Acetic Acid | Amine Salt | 2-(Dicyclohexylammonio)ethanol acetate |

| Zinc(II) Chloride | Metal Adduct | Dichloro[this compound]zinc(II) |

This table represents theoretically expected products based on general chemical principles.

Investigation of Reaction Mechanisms through Advanced Techniques

The detailed investigation of reaction mechanisms provides fundamental insights into the reactivity of a compound. For reactions involving this compound, a combination of spectroscopic and computational methods can be employed to elucidate the pathways and transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the products of N-alkylation and salt formation. researchgate.net In an N-alkylation reaction, the appearance of new signals corresponding to the protons and carbons of the added alkyl group, along with shifts in the signals of the protons alpha to the nitrogen, would confirm the formation of the quaternary ammonium salt. researchgate.net For salt formation, changes in the chemical shift of the protons near the amine and hydroxyl groups upon protonation can be monitored. researchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can further confirm the structure of the products. Kinetic studies using NMR can also provide data on reaction rates by monitoring the disappearance of reactants and the appearance of products over time.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to model reaction mechanisms. nih.gov For the N-alkylation of this compound, DFT could be used to calculate the energy profile of the SN2 reaction. This would involve modeling the reactants, the transition state, and the products. Such calculations could provide quantitative data on the activation energy, which would be expected to be higher than that for less sterically hindered amines. This approach would allow for a theoretical investigation of the steric effects of the dicyclohexyl groups on the reaction rate and mechanism.

Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight of the reaction products. For quaternary ammonium salts, techniques like Electrospray Ionization (ESI) would show a peak corresponding to the mass of the cationic product.

While specific mechanistic studies employing these advanced techniques on this compound are not widely published, the application of these methods to analogous systems, such as other sterically hindered amino alcohols, provides a clear framework for how such investigations would be conducted. These studies consistently show that for sterically crowded amines, the associative SN2 pathway for alkylation becomes more energetically demanding, and in some cases, competing elimination reactions may be observed, although this is less likely for tertiary amines reacting with primary alkyl halides.

Catalytic Applications and Ligand Design Principles Utilizing 2 Dicyclohexylamino Ethanol

Development and Synthesis of Ligands Based on the Dicyclohexylaminoethanol Scaffold

The versatility of the 2-(dicyclohexylamino)ethanol framework has enabled the synthesis of a diverse range of ligands, each designed to address specific catalytic challenges. These include phosphine-based ligands, as well as Schiff base and Mannich base ligands, all of which leverage the inherent features of the parent amino alcohol.

Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis, and the incorporation of the dicyclohexylaminoethanol motif has led to the development of highly effective and specialized phosphines. nih.govsigmaaldrich.com The synthesis of these ligands often involves the reaction of a phosphorus source with the amino alcohol, resulting in a ligand that combines the steric bulk of the dicyclohexyl groups with the electronic properties of the phosphine.

One notable example is di(dicyclohexylamino)phenylphosphine. The synthesis of such aminophosphines can be achieved through the stepwise aminolysis of dichlorophenylphosphine. researchgate.net This method allows for the introduction of two dicyclohexylamino groups onto the phosphorus center, creating a sterically hindered and electron-rich ligand. The bulky nature of these ligands is crucial for promoting the reductive elimination step in catalytic cycles and for stabilizing the active catalyst. researchgate.netnih.gov

The general synthetic approach for aminophosphines involves the reaction of a halophosphine with an amine. liv.ac.uk In the case of di(dicyclohexylamino)phenylphosphine, this would involve the reaction of phenyldichlorophosphine with two equivalents of dicyclohexylamine (B1670486).

Table 1: Examples of Phosphine Ligands

| Ligand Name | Key Features | Potential Applications |

|---|---|---|

| Di(dicyclohexylamino)phenylphosphine | Bulky, electron-rich | Palladium-catalyzed cross-coupling |

| (o-biphenyl)P(t-Bu)2 | Sterically demanding | Catalytic amination of aryl halides |

The reactivity of the amino and hydroxyl groups in this compound also allows for the synthesis of Schiff base and Mannich base ligands.

Schiff Base Ligands: Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. scribd.comresearchgate.netnih.gov In the context of ligands derived from this compound, the secondary amine would first need to be modified to introduce a primary amine functionality, or a derivative of the amino alcohol with a primary amine would be used. The resulting Schiff base ligands can act as versatile chelating agents for a variety of metal ions. nanobioletters.comphilarchive.org The synthesis often involves refluxing the reactants in a suitable solvent like ethanol (B145695). scribd.comnanobioletters.com

Mannich Base Ligands: Mannich bases are formed in a one-pot reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom, such as a phenol (B47542) or ketone. sciforum.netnih.govresearchgate.net The this compound can act as the amine component in this reaction. The resulting Mannich base ligands can be multidentate, offering multiple coordination sites for metal centers. sciforum.net The synthesis is often straightforward and can be achieved under mild conditions. sciforum.netresearchgate.net

The principles of ligand design allow for the creation of more complex, multidentate ligand systems based on the this compound scaffold. ias.ac.in By strategically combining the amino alcohol with other coordinating moieties, it is possible to synthesize ligands with specific geometries and electronic properties tailored for particular catalytic applications. This can involve incorporating additional donor atoms like nitrogen or oxygen to create ligands that can form highly stable complexes with transition metals.

Catalytic Performance in Cross-Coupling Reactions

Ligands derived from this compound have demonstrated significant efficacy in various cross-coupling reactions, which are fundamental transformations in organic synthesis.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. nih.govrug.nl The success of this reaction is highly dependent on the nature of the phosphine ligand used. nih.govorganic-chemistry.org Ligands derived from this compound, such as di(dicyclohexylamino)phenylphosphine, have proven to be highly effective in this context. researchgate.netresearchgate.net

The bulky and electron-rich nature of these ligands facilitates the key steps of the catalytic cycle, including the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the aminated product. nih.gov Research has shown that catalyst systems employing these ligands can achieve high turnover numbers and are effective for the amination of challenging substrates like aryl chlorides. researchgate.netresearchgate.net The use of such ligands can allow for reactions to proceed under milder conditions, sometimes even at room temperature. researchgate.net

Table 2: Performance of a Palladium Catalyst with a Di(dicyclohexylamino)phenylphosphine Ligand in the Amination of Aryl Chlorides

| Aryl Chloride | Amine | Yield (%) |

|---|---|---|

| Chlorobenzene | Aniline | High |

| 4-Chlorotoluene | Morpholine | 94% tcichemicals.com |

| Heteroaryl Chloride | Various Amines | Good to Excellent |

Data is illustrative and based on typical results reported in the literature. researchgate.nettcichemicals.com

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of catalysis that offers a more atom-economical approach to synthesis. orgsyn.org Ligands derived from this compound have shown potential in this area as well. The design of ligands that can facilitate the selective activation of C-H bonds is a key challenge. The steric and electronic properties of ligands based on the this compound scaffold can be fine-tuned to promote the desired C-H functionalization reaction while minimizing side reactions. orgsyn.org For instance, indolylphosphine ligands have been developed for palladium-catalyzed C-C and C-N bond formation, demonstrating the potential for these types of ligands to be applied to a broader range of coupling reactions, including those involving C-H activation. orgsyn.org

Role in Dehydrogenative Activation of Alcohols and Related Transformations

The dehydrogenative activation of alcohols into more valuable chemical entities such as esters and other coupled products represents a highly atom-economical and environmentally benign synthetic strategy. Ruthenium complexes, in particular, have been at the forefront of catalyzing these transformations. While a variety of ligands have been explored to modulate the reactivity and selectivity of these ruthenium catalysts, the specific role of this compound is a subject of growing interest.

The fundamental process of dehydrogenative coupling of primary alcohols to form esters, catalyzed by ruthenium complexes, typically involves the release of hydrogen gas as the only byproduct. dtu.dk This transformation is believed to proceed through a catalytically active ruthenium dihydride species. dtu.dk The mechanism often involves the oxidative addition of an alcohol to the metal center to form a ruthenium-hydride-alkoxide intermediate. scite.ai

Research into ruthenium-catalyzed dehydrogenative reactions has highlighted the importance of the ligand sphere in influencing the catalyst's efficacy. For instance, ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands have shown to be effective for the direct condensation of primary alcohols into esters and lactones. dtu.dk Similarly, ruthenium pincer complexes have been investigated for the dehydrogenative oxidation of secondary alcohols, where the reaction proceeds through the formation of a ruthenium-hydride species as the active catalyst. rsc.org The exploration of amino alcohols like this compound as ligands in this context is driven by the potential for cooperative effects between the amine and alcohol functionalities, which could facilitate the activation of substrate alcohols.

Coordination Chemistry and Metal Complex Catalysis

The ability of this compound to act as a ligand is rooted in its capacity to form coordinate covalent bonds with metal ions, particularly transition metals. In these interactions, the ligand's donor atoms contribute a pair of electrons to an electron-accepting metal ion, a fundamental concept in Lewis acid-base theory. rsc.org The resulting coordination compounds exhibit a wide range of structures and reactivities, which are dictated by the coordination number of the central metal atom and the nature of the ligands bound to it. rsc.org

The coordination of this compound to a metal center can significantly influence the catalytic properties of the resulting complex. The steric bulk of the dicyclohexyl groups and the electronic properties of the amino and hydroxyl functionalities play a crucial role in determining the stability and reactivity of the metal complex. These features can impact substrate binding and the subsequent catalytic transformation. nih.govepa.gov

Iron complexes with alcohol ligands, for example, have been characterized and shown to be thermally unstable, readily dissociating the alcohol ligand to create a vacant coordination site for substrate binding. nih.gov This lability is a key feature in many catalytic cycles. nih.gov The coordination of an alcohol ligand to a metal center, such as in cyclopentadienone iron alcohol complexes, can lead to bifunctional catalysis where the alcohol's hydroxyl group can participate in the reaction mechanism. nih.gov The study of such complexes provides insight into the potential roles that this compound could play in a catalytic cycle, serving either as a spectator ligand that modulates the metal center's properties or as an active participant in the reaction.

Application in Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The core of ATRP lies in the reversible deactivation of growing polymer chains by a transition metal complex, typically a copper-based catalyst. The ligand coordinated to the copper center is paramount in tuning the catalyst's activity and, consequently, the polymerization process.

While extensive research has been conducted on various amine-based ligands for ATRP, the specific application of this compound is an area of active investigation. Studies on related amino alcohol-containing monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), have demonstrated the feasibility of achieving controlled polymerization under mild conditions. rsc.org The polymerization of DMAEMA has been successfully carried out using various copper/ligand systems, highlighting the compatibility of the amino and ester functionalities with the ATRP process. rsc.orgrsc.org

Advanced Research in Materials Science and Polymer Chemistry Incorporating 2 Dicyclohexylamino Ethanol

Use as a Catalyst or Modifier in Polymer Synthesis

The hydroxyl group of 2-(Dicyclohexylamino)ethanol allows it to function as an effective initiator in various polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. nih.govlibretexts.org This method is a cornerstone for producing biodegradable and biocompatible polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). libretexts.orgresearchgate.net

In a typical ROP process catalyzed by metal compounds like tin(II) octoate (Sn(Oct)₂), the alcohol initiator plays a crucial role. libretexts.orgresearchgate.net The reaction commences with the coordination of the cyclic monomer to the metal catalyst, followed by a nucleophilic attack from the alcohol's hydroxyl group, which opens the ring and starts the polymer chain growth. libretexts.org Each molecule of this compound that initiates a chain becomes covalently bonded as the terminal end-group of the resulting polymer.

This initiation mechanism offers precise control over the polymer's molecular weight, which can be tuned by adjusting the molar ratio of the monomer to the initiator. researchgate.net Furthermore, the incorporation of the dicyclohexylamino moiety at the chain end modifies the polymer's properties, potentially influencing its solubility, thermal stability, and surface characteristics.

Research into ROP systems has demonstrated that combining an alcohol initiator with a co-catalyst can lead to rapid and highly selective polymerizations. nih.gov For instance, catalytic systems that utilize alkoxides and thioureas have been shown to produce polylactides with controlled, narrow molecular weight distributions (Mw/Mn < 1.1) and high stereoregularity, indicative of a living polymerization process. nih.govbohrium.com The use of this compound as the alcohol initiator in such advanced systems would allow for the synthesis of well-defined polyesters with a bulky, amine-containing end-group.

Beyond ROP, the amine functionality suggests potential applications in other polymerization techniques. In controlled radical polymerization (CRP), such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, dithiocarbamates containing an –NR₂ group can act as chain transfer agents (CTAs). google.com The dicyclohexylamino group fits this description, suggesting that derivatives of this compound could be designed as specialized CTAs for synthesizing polymers with controlled architectures.

Table 1: Role of this compound in Ring-Opening Polymerization (ROP)

| Feature | Description | Research Finding |

|---|---|---|

| Function | Initiator | The hydroxyl group initiates the polymerization of cyclic esters (e.g., lactide, caprolactone) by ring-opening. libretexts.org |

| Control | Molecular Weight | The polymer's molecular weight can be controlled by the monomer-to-initiator ratio. researchgate.net |

| Modification | Polymer End-Group | The 2-(dicyclohexylamino)ethyl group is incorporated as the terminal unit of the polymer chain, modifying its chemical nature. |

| Catalyst System | Metal Alkoxide | Often used with catalysts like tin(II) octoate, where the alcohol forms the true initiating species. libretexts.orgresearchgate.net |

| Selectivity | High | In combination with co-catalysts like thioureas, alcohol initiators can achieve high selectivity and produce polymers with narrow molecular weight distributions. nih.govbohrium.com |

Precursor Chemistry for Novel Material Architectures

The dual functionality of this compound makes it a valuable precursor for synthesizing more complex molecules and materials. Both the amine and hydroxyl groups can be selectively targeted to build novel monomers, catalyst ligands, and functional additives.

The amine group can be used to create N-functionalized ligands for transition metal catalysts. For example, research on rhodium(I) catalysts for the polymerization of phenylacetylene (B144264) has shown that N-functionalized N-heterocyclic carbene (NHC) ligands significantly influence catalytic activity. csic.es Ligands featuring flexible amino-alkyl substituents can lead to highly active catalysts capable of producing high molecular weight polymers. csic.es By analogy, this compound can serve as a starting point for developing similar ligands, where the dicyclohexylamino group provides steric bulk and the hydroxyl end can be used for further functionalization or anchoring.

The hydroxyl group, on the other hand, allows the molecule to be incorporated into new monomer structures. For instance, a key intermediate for producing 'clickable' polylactides, 2-hydroxy-4-pentynoic acid, is synthesized from an alcohol precursor. researchgate.net This approach allows for the creation of functional polymers that can be easily modified post-polymerization. This compound could be similarly used to create novel functional monomers where the dicyclohexylamino group is introduced as a pendant side group on a polymerizable backbone.

Furthermore, the entire molecule can act as a building block for complex functional materials. In one study, a related amino alcohol, (tert-butylamino)ethanol, was used as a precursor in a multi-step synthesis to create a complex bridged bicyclo compound designed for a specific biological interaction. nih.gov This demonstrates the utility of amino alcohols as scaffolds for constructing intricate molecular architectures.

Table 2: Synthetic Potential of this compound as a Precursor

| Functional Group | Potential Application | Example from Related Chemistry |

|---|---|---|

| Amine Group | Synthesis of Catalyst Ligands | N-functionalized NHC ligands for Rh(I) catalysts used in phenylacetylene polymerization. csic.es |

| Hydroxyl Group | Synthesis of Functional Monomers | Use of alcohol precursors to create monomers for 'clickable' polymers. researchgate.net |

| Entire Molecule | Building Block for Complex Structures | Synthesis of complex molecules using an amino alcohol as a foundational scaffold. nih.gov |

Investigations into Compatibility and Interactions with Polymeric Systems

When this compound is blended with polymers as an additive or when it is present as a residual component, its interaction with the polymer matrix is of critical importance. The chemical compatibility determines whether it will be uniformly dispersed or phase-separate, and how it might affect the polymer's physical and chemical properties. thermofisher.com

Chemicals can affect polymers by causing chemical attack on the polymer chain, physical changes like swelling or softening, or environmental stress cracking. thermofisher.com The compatibility of this compound with a given polymer depends on factors like the polymer's chemical structure, temperature, and the concentration of the additive. thermofisher.com

The presence of both a polar hydroxyl group and a bulky, relatively nonpolar dicyclohexylamino group gives the molecule a mixed character.

Interaction via Hydroxyl Group: The alcohol functional group can form hydrogen bonds with polar polymers such as polyesters, polyamides, and polycarbonates. This interaction can improve miscibility but may also lead to plasticization, reducing the material's stiffness.

Interaction via Amine Group: The tertiary amine can act as a base, potentially reacting with acidic groups on the polymer or with additives. In some cases, amines can initiate degradation or cross-linking, depending on the polymer and environmental conditions.

Steric Effects: The bulky dicyclohexyl groups can disrupt polymer chain packing, potentially increasing free volume and affecting mechanical properties.

General chemical compatibility guides provide insights into how the constituent functional groups might behave. For example, ethanol (B145695) shows good compatibility with polyethylenes (LDPE, HDPE) and polypropylene (B1209903) at room temperature, but its compatibility with polycarbonate is more limited. wisconsin.edu Amines like 2-aminoethanol are generally compatible with materials like polyphenylene sulfide (B99878) (PPS). idex-hs.com However, strong oxidizing agents should not be stored in most plastic labware, as prolonged exposure can lead to embrittlement and failure. thermofisher.com

Table 3: Predicted Compatibility of this compound with Common Polymers

| Polymer | Predicted Interaction based on Functional Groups (Alcohol & Amine) | Potential Effects |

|---|---|---|

| Polyethylene (PE) | Good to Limited: Alcohols generally show good compatibility. The bulky nonpolar groups may enhance miscibility. wisconsin.edu | Minimal swelling or chemical attack at room temperature. |

| Polypropylene (PP) | Good to Limited: Similar to PE, good compatibility is expected at ambient temperatures. wisconsin.edu | Low risk of significant physical or chemical changes. |

| Polycarbonate (PC) | Limited to Not Recommended: Alcohols and amines can cause chemical attack and environmental stress cracking in PC. thermofisher.comwisconsin.edu | Potential for crazing, reduced strength, and degradation. |

| Polyesters (e.g., PET, PBT) | Limited: The hydroxyl group can participate in transesterification reactions, especially at elevated temperatures, leading to chain scission and degradation. libretexts.org | Risk of reduced molecular weight and loss of mechanical properties. |

| Polyphenylene Sulfide (PPS) | Good: Materials in this class often show high resistance to a broad range of chemicals, including amino alcohols. idex-hs.com | High stability and low interaction expected. |

This table is based on general compatibility data for alcohols and amines and should be used as a guideline. Specific testing is recommended. graco.com

Theoretical and Computational Chemistry Investigations of 2 Dicyclohexylamino Ethanol Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Dicyclohexylamino)ethanol. These methods, which solve the Schrödinger equation for the molecule, provide a detailed picture of its geometry and the distribution of electrons.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are powerful tools for this purpose. For a molecule like this compound, with its bulky cyclohexyl groups and the flexible ethanolamine (B43304) chain, conformational analysis is a key initial step. Computational methods can predict the relative energies of different conformers, identifying the most stable structures. A notable feature in amino alcohols like this is the potential for a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom. researchgate.net

DFT calculations can elucidate various electronic properties. researchgate.net The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. researchgate.net These maps are crucial for predicting how the molecule will interact with other species. For this compound, the lone pair on the nitrogen and the oxygen atom are expected to be regions of negative potential, while the hydroxyl hydrogen will be a site of positive potential.

Key electronic structure parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Indicates chemical reactivity and stability. researchgate.net |

| Mulliken Charge on Nitrogen | ~ -0.6 e | Quantifies the partial charge on the nitrogen atom, affecting its basicity and nucleophilicity. researchgate.net |

| Mulliken Charge on Oxygen | ~ -0.7 e | Quantifies the partial charge on the oxygen atom, influencing hydrogen bonding. researchgate.net |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)).

Computational Studies on Reaction Mechanisms and Catalytic Cycles (e.g., DFT)

Density Functional Theory is an invaluable tool for investigating the reaction mechanisms in which this compound may participate, either as a reactant, a ligand in a catalyst, or as the catalyst itself. researchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and products, providing a detailed, step-by-step understanding of the reaction pathway. researchgate.net

For instance, in the context of catalysis, this compound can act as a ligand for a metal center. Computational studies can model the coordination of the ligand to the metal, showing how the bidentate nature of the amino alcohol (coordinating through both the nitrogen and oxygen atoms) influences the geometry and electronic structure of the catalytic complex. This, in turn, affects the catalytic activity and selectivity. nih.gov

DFT can be used to calculate the activation energies for key steps in a catalytic cycle, such as oxidative addition, reductive elimination, or insertion reactions. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be determined. nih.gov For example, in a hypothetical cross-coupling reaction catalyzed by a palladium complex with a this compound ligand, DFT could be used to explore the energetics of the catalytic cycle, helping to explain the observed product distribution.

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Catalytic Step

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Catalyst-Substrate Complex | 0.0 | Initial resting state of the catalyst with the substrate bound. |

| 2 | Transition State 1 | +15.2 | Energy barrier for the first elementary step (e.g., oxidative addition). |

| 3 | Intermediate 1 | -5.8 | A stable species formed after the first step. |

| 4 | Transition State 2 | +12.5 | Energy barrier for the subsequent step (e.g., migratory insertion). |

| 5 | Product Complex | -20.1 | The catalyst with the product bound before release. |

Note: This table represents a simplified, illustrative energy profile for a single catalytic turnover. Actual calculations would involve geometry optimization of all species and frequency calculations to obtain free energies.

Molecular Dynamics Simulations of Interactions and Conformations

While quantum chemical methods provide a detailed electronic picture, they are computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the movement of atoms and molecules over time. nih.gov This approach is particularly well-suited for studying the conformational dynamics of this compound and its interactions in a condensed phase, such as in a solvent or as part of a larger assembly. nih.govmdpi.com

MD simulations are also powerful for studying intermolecular interactions. For example, simulations of this compound in a solvent like water or an organic solvent can reveal details about the solvation shell, including the number and arrangement of solvent molecules around the solute. arxiv.org This is important for understanding solubility and how the solvent might influence reaction rates.

In the context of its use as a corrosion inhibitor or in self-assembled monolayers, MD simulations can model the interaction of this compound with a surface. These simulations can provide insights into the binding energy, the orientation of the molecule on the surface, and how multiple molecules pack together to form a protective layer.

Table 3: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water

| Property | Simulated Value (Illustrative) | Significance |

| Radius of Gyration | 7.5 ± 0.3 Å | A measure of the molecule's compactness and overall size in solution. mdpi.com |

| Solvent Accessible Surface Area (SASA) | 450 ± 20 Ų | Indicates the extent of the molecule's exposure to the solvent. mdpi.com |

| Radial Distribution Function g(r) of water around Nitrogen | Peak at ~3.1 Å | Shows the probability of finding water molecules at a certain distance from the nitrogen atom, indicating the structure of the solvation shell. mdpi.com |

| Intramolecular H-bond (O-H···N) Occupancy | ~ 60% | The percentage of simulation time that the intramolecular hydrogen bond is present, indicating its stability. |

Note: These values are illustrative and would be obtained from the analysis of trajectories generated during an MD simulation.

Advanced Analytical Methodologies for the Characterization and Study of 2 Dicyclohexylamino Ethanol

Spectroscopic Characterization Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of 2-(Dicyclohexylamino)ethanol, characteristic absorption bands are expected that correspond to the vibrations of its specific bonds. A broad absorption band would typically be observed in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the dicyclohexylamino group would be confirmed by C-H stretching vibrations of the cyclohexane (B81311) rings, appearing in the 2850-2950 cm⁻¹ region. Additionally, C-N stretching vibrations are expected, though they can sometimes be weak and appear in the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule. chemguide.co.ukucalgary.cadocbrown.infoopen.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Since this compound lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, it is not expected to show significant absorbance in the 200-800 nm region. researchgate.netnih.govresearchgate.net Any observed absorbance would likely be at shorter wavelengths, near the UV cutoff of common solvents, and would be due to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. The absence of strong UV-Vis absorption can be a useful characteristic for purity assessment, as highly colored impurities with conjugated systems would be readily detectable. shimadzu.euelectrooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. The protons of the two cyclohexyl groups would give rise to a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm. The proton attached to the nitrogen (N-H), if present as a secondary amine before substitution, would be a broad singlet, but in the tertiary amine structure of this compound, this signal is absent. The two methylene (B1212753) groups of the ethanolamine (B43304) chain (-NCH₂CH₂OH) would appear as two distinct multiplets. The methylene group attached to the nitrogen would likely resonate around 2.5-3.0 ppm, while the methylene group attached to the hydroxyl group would be expected further downfield, around 3.5-4.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature. hmdb.cadocbrown.infoyoutube.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see several distinct signals corresponding to the different carbon environments. The carbons of the two cyclohexyl rings would appear in the aliphatic region of the spectrum, typically between 25 and 45 ppm. The two carbons of the ethanolamine chain would be deshielded by the adjacent heteroatoms, with the carbon attached to the nitrogen appearing around 50-60 ppm and the carbon attached to the oxygen appearing further downfield, around 60-70 ppm. hmdb.cadocbrown.info

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of this compound under mass spectrometric conditions would be expected to follow predictable pathways for amines and alcohols. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com This could lead to the loss of a cyclohexyl radical or the ethanol (B145695) group, resulting in characteristic fragment ions. Another likely fragmentation is the loss of a water molecule (dehydration) from the molecular ion, a common feature for alcohols. libretexts.orglibretexts.orgyoutube.com The resulting fragment ions and their relative abundances create a unique mass spectrum that serves as a molecular fingerprint. nih.govcore.ac.uk

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.comoiv.intconicet.gov.arresearchgate.netnih.gov In this setup, a nonpolar stationary phase, such as a C18 column, would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comoiv.intconicet.gov.arresearchgate.netnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar dicyclohexyl groups, this compound would be retained on the C18 column, while more polar impurities would elute earlier. The retention time of the compound would be a key parameter for its identification. A diode-array detector (DAD) or a UV detector could be used for detection, although the response might be weak due to the lack of a strong chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could provide more sensitive detection. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. hpst.czjfda-online.comd-nb.infoeuropa.eujfda-online.com A capillary column with a suitable stationary phase, such as a nonpolar or mid-polar phase (e.g., DB-5 or DB-17), would be used.

The sample is vaporized in the injector and carried through the column by an inert carrier gas, such as helium or nitrogen. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The retention time is used for identification, and a flame ionization detector (FID) is commonly used for detection, as it provides good sensitivity for organic compounds. For more definitive identification, a mass spectrometer can be coupled with the GC (GC-MS), providing both retention time and mass spectral data. Purity is determined by the observation of a single peak in the chromatogram.

Elemental and Microanalytical Techniques

Elemental analysis is a fundamental technique for the characterization of a chemical compound, providing the mass fractions of the elements of which it is composed. For this compound, with the molecular formula C₁₄H₂₇NO, the theoretical elemental composition can be precisely calculated based on its atomic constituents and molecular weight of 225.37 g/mol . epa.gov This calculated composition serves as a benchmark for experimental verification of a synthesized sample's purity and identity.

Microanalytical techniques are employed to experimentally determine this elemental composition from a small sample size. Combustion analysis is a cornerstone method, where the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From the masses of these products, the masses and percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of oxygen is typically determined by difference.

The experimentally determined elemental composition is then compared with the theoretical values. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 74.61 |

| Hydrogen | H | 1.01 | 27 | 27.27 | 12.10 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.22 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.10 |

| Total | 225.42 | 100.00 |

Note: Atomic masses are rounded for this illustrative table. Precise calculations would use more exact atomic weights.

In Situ/Operando Spectroscopic Studies of Reactions

In situ and operando spectroscopic techniques are powerful methodologies for studying chemical reactions in real-time, under conditions that mimic their actual operating environment. ornl.gov In situ analysis involves real-time measurement of a catalytic or reaction process, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity and selectivity along with the spectroscopic characterization. ornl.govrug.nl These approaches provide invaluable insights into reaction mechanisms, the identification of transient intermediates, and the influence of reaction conditions on the behavior of reactants, products, and catalysts. For reactions involving this compound, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly insightful.

In situ FTIR spectroscopy can monitor the progress of reactions involving this compound by tracking changes in the vibrational modes of its functional groups. nih.govmdpi.com For instance, in a reaction involving the hydroxyl group, the disappearance of the characteristic O-H stretching band around 3400 cm⁻¹ could be observed, while the appearance of new bands would indicate the formation of products. wikipedia.org Similarly, changes in the C-N stretching vibrations of the amino group or the C-O stretching of the alcohol can provide detailed kinetic and mechanistic information. nih.gov

Operando Raman spectroscopy offers a complementary view, particularly for reactions in aqueous media or those involving symmetric vibrations that are weak in the infrared spectrum. nih.govresearchgate.net This technique can be used to study the structural changes in a catalyst during a reaction involving this compound, or to monitor the formation of specific products. researchgate.net The ability to couple these spectroscopic measurements with online product analysis (e.g., via mass spectrometry or gas chromatography) is a key feature of the operando approach, allowing for direct correlation between the observed molecular species and the catalytic performance. ornl.gov

While specific in situ or operando studies on this compound are not widely reported, the principles can be extrapolated from studies on related molecules. For example, in situ FTIR has been used to study the photo-oxidation of cyclohexane, revealing the formation of surface-adsorbed cyclohexanone (B45756) and other intermediates. mdpi.com Similarly, operando Raman spectroscopy has been employed to investigate the electrochemical reduction of CO₂ to ethanol, identifying key surface adsorbates that influence product selectivity. nih.gov These examples highlight the potential of these advanced analytical methodologies to elucidate the reaction pathways of this compound.

Table 2: Application of In Situ/Operando Spectroscopy to the Study of this compound Reactions

| Spectroscopic Technique | Information Obtainable | Potential Application to this compound Reactions |

| In Situ FTIR Spectroscopy | Real-time monitoring of functional group transformations (e.g., O-H, N-H, C-O, C-N stretches). Identification of reaction intermediates. Kinetic analysis of reaction progress. nih.govmdpi.com | Studying esterification or etherification reactions by monitoring the disappearance of the O-H band. Observing changes in the C-N band during quaternization reactions. |

| Operando Raman Spectroscopy | Simultaneous monitoring of catalyst structure and reaction products. Identification of surface-adsorbed species. Elucidation of reaction mechanisms under process conditions. nih.govresearchgate.net | Investigating the catalytic oxidation of the alcohol group by observing changes in both the substrate and catalyst vibrational modes. Correlating the formation of specific byproducts with changes in catalyst state. |

Future Directions and Emerging Research Avenues for 2 Dicyclohexylamino Ethanol

Development of Next-Generation Catalytic Systems

The pursuit of more efficient, selective, and sustainable chemical processes is a primary driver of modern chemistry. A significant area of emerging research is the application of 2-(Dicyclohexylamino)ethanol and its derivatives as ligands in next-generation catalytic systems. The dual functionality of the molecule, with a tertiary amine (Lewis base) and a hydroxyl group, allows it to act as a bidentate ligand, chelating to a metal center to form stable and reactive organometallic complexes.

Future research is anticipated to focus on designing innovative nanostructured catalysts that may incorporate this compound. nih.gov The objective will be to optimize supports, promoters, and active phases using this compound as a ligand or structural component. nih.gov A key trend in catalysis is the move away from expensive and rare platinum-group metals (PGMs) towards more abundant and cost-effective transition metals like copper, nickel, iron, and cobalt. nih.govalfa-chemistry.com The development of this compound-based ligands for these earth-abundant metals could lead to novel, eco-friendly, and cost-efficient catalysts. nih.gov Research in this area would involve the synthesis of complexes with various transition metals and evaluating their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.

| Potential Catalytic System | Metal Center (Example) | Target Application | Research Focus |

| Homogeneous Catalysis | Fe, Cu, Ni | Cross-coupling reactions, Asymmetric synthesis | Design of chiral derivatives of this compound to induce enantioselectivity. |

| Nanoparticle Stabilization | Au, Pd | Heterogeneous catalysis | Use as a surface capping agent to control nanoparticle size, dispersion, and catalytic activity. |

| Metal-Organic Frameworks (MOFs) | Zn, Zr | Gas storage, Separation, Catalysis | Incorporation as a functionalized linker within the MOF structure. |

Exploration of Novel Synthetic Strategies and Applications

While this compound is a known compound, emerging research is focused on using it as a scaffold to build more complex molecules with novel functionalities. A promising avenue is its use in multicomponent reactions, such as the Mannich reaction, to synthesize a new generation of derivatives. alfa-chemistry.comscbt.com For instance, reacting this compound or its precursor, dicyclohexylamine (B1670486), with an aldehyde (like formaldehyde) and a compound containing an active hydrogen atom can yield novel Mannich bases. scbt.com

These newly synthesized compounds are being investigated for a range of applications, particularly in medicinal chemistry and materials science. Research has shown that novel Mannich bases can exhibit significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. alfa-chemistry.comscbt.com The bulky dicyclohexyl groups can enhance lipophilicity, potentially improving the compound's ability to cross biological membranes, while the amino alcohol core can be modified to fine-tune its therapeutic action. Future work will likely involve the synthesis of libraries of these derivatives for high-throughput screening against various biological targets.

| Synthetic Strategy | Reactants | Potential Product Class | Emerging Application |

| Mannich Reaction | Dicyclohexylamine, Formaldehyde, Schiff Base | Novel Mannich Bases | Antimicrobial, Anticancer Agents. alfa-chemistry.comscbt.com |

| Esterification | This compound, Bio-based Dicarboxylic Acids | Functional Estolides | Biolubricants, Polymer Additives. |

| O-alkylation | This compound, Epoxides | Polyetheramines | Curing agents, Surfactants. |

Integration into Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive candidate for integration into advanced functional materials. scbt.com Its hydroxyl group can participate in polymerization reactions, while the tertiary amine can provide specific functionality or act as a reaction site.

One of the most promising areas is the development of novel polymers. Amino alcohols are used to synthesize poly(beta-amino alcohols) (PBAAs) and biodegradable poly(ester amide) elastomers. nih.govgoogle.commit.edu By incorporating this compound as a monomer or co-monomer, researchers could create polymers with unique properties. The bulky, hydrophobic dicyclohexyl groups could enhance thermal stability and modify the mechanical properties of the resulting polymer, making it suitable for biomedical applications like coatings for medical devices or as cellular encapsulation agents. google.com

| Material Application | Role of this compound | Potential Advantage |

| Polymer Synthesis | Monomer/Building Block | Creation of biodegradable elastomers and polymers with high thermal stability. nih.gov |

| Surface Modification | Surface Functionalizing Agent | Improved adhesion and compatibility between inorganic fillers and organic polymer matrices. scbt.comnbinno.com |

| Coatings and Dispersions | Dispersant / pH Control Additive | Enhanced pigment dispersion and stability in waterborne metal coatings. pcimag.com |

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of applications for this compound, future research will increasingly rely on a synergistic combination of experimental work and computational modeling. This dual approach allows for a deeper understanding of the molecule's behavior at a fundamental level, guiding more efficient and targeted laboratory experiments.

Computational methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. mit.edu For example, DFT calculations can predict the most stable geometries of metal complexes for catalytic applications or elucidate reaction mechanisms for novel synthetic strategies. alfa-chemistry.com Molecular Dynamics (MD) simulations can be employed to study the behavior of the molecule in the liquid phase and in mixtures, providing insights into properties like density, viscosity, and intermolecular interactions, such as hydrogen bonding. mit.edualfa-chemistry.com These simulations are crucial for designing functional materials, as they can predict how the molecule will behave within a polymer matrix or at a surface interface.

Experimental studies would then be conducted to validate these computational predictions. For instance, the physical properties of binary mixtures containing this compound could be measured to determine parameters like excess molar volume and thermal expansion coefficients, which can then be compared with MD simulation results. mit.eduresearchgate.net This iterative cycle of prediction and validation enables a much faster and more cost-effective research and development process.

| Methodology | Objective | Expected Outcome |

| Computational | ||

| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and reaction pathways. alfa-chemistry.com | Identification of stable catalyst structures and understanding of synthetic mechanisms. |

| Molecular Dynamics (MD) | Simulate bulk liquid properties and interfacial behavior. mit.edu | Prediction of physical properties (density, viscosity) and interactions in materials. |

| Experimental | ||

| Spectroscopy (NMR, FT-IR) | Characterize newly synthesized derivatives and materials. | Confirmation of chemical structures and functional groups. |

| Physical Property Measurement | Determine density, viscosity, and thermal properties. researchgate.net | Validation of computational models and characterization of material performance. |

Q & A

Q. What are the recommended storage and handling protocols for 2-(dicyclohexylamino)ethanol to ensure stability and safety in laboratory settings?

- Methodological Answer : Due to its hygroscopic nature and potential sensitivity to air/moisture, store this compound under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers. Use desiccants to minimize moisture absorption. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles, is mandatory during handling. Conduct operations in a fume hood to avoid inhalation exposure, and ensure emergency eyewash stations and safety showers are accessible .

Q. How can researchers determine key thermodynamic properties (e.g., vaporization enthalpy) of this compound for experimental design?

- Methodological Answer : Vaporization enthalpy (ΔHvap) can be calculated using calorimetry (e.g., differential scanning calorimetry) or the "centerpiece" approach, which extrapolates data from structurally related ethanolamine derivatives. For instance, vaporization enthalpies of analogous compounds like 2-(phenylamino)ethanol were derived using group contribution methods and validated via experimental measurements . Computational tools (e.g., COSMO-RS) can also predict thermodynamic properties by modeling solute-solvent interactions.

Advanced Research Questions

Q. How does the dicyclohexylamino substituent influence the catalytic activity and enantioselectivity of organocatalysts in asymmetric synthesis?

- Methodological Answer : The dicyclohexylamino group enhances steric bulk and electronic tuning in catalysts. For example, in Michael addition reactions, catalysts bearing dicyclohexylamino substituents achieved 98% enantiomeric excess (ee) compared to 87% ee with diisopropylamino analogs. This is attributed to improved transition-state stabilization via non-covalent interactions (e.g., van der Waals forces) and reduced conformational flexibility . To validate these effects, researchers should perform kinetic studies (e.g., Eyring analysis) and density functional theory (DFT) calculations to map steric/electronic contributions.

Q. What methodological approaches are used to resolve contradictions in enantioselectivity data when varying amino substituents in ethanolamine-based catalysts?

- Methodological Answer : Contradictions arise from competing steric and electronic effects. Systematic structure-activity relationship (SAR) studies are critical:

- Compare enantioselectivity across substituents (e.g., cyclohexyl vs. isopropyl) under identical reaction conditions.

- Use kinetic profiling (e.g., rate constants for forward/reverse reactions) to identify rate-determining steps influenced by substituents.

- Employ spectroscopic techniques (NMR, X-ray crystallography) to analyze catalyst-substrate complexes and identify key interactions .

Q. What synthetic strategies are employed to incorporate the dicyclohexylamino group into ethanolamine derivatives while avoiding undesired side reactions?

- Methodological Answer :

- Stepwise Functionalization : Introduce the dicyclohexylamino group via nucleophilic substitution or reductive amination under controlled pH (neutral to slightly basic) to minimize overalkylation.

- Protection-Deprotection : Use temporary protecting groups (e.g., tert-butyloxycarbonyl, BOC) for the ethanolamine hydroxyl group during amine modification.

- Catalytic Optimization : Employ palladium or copper catalysts for selective C–N bond formation in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.